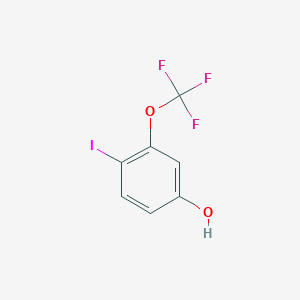
4-Iodo-3-(trifluoromethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F3IO2. It is characterized by the presence of an iodine atom and a trifluoromethoxy group attached to a phenol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethoxy)phenol typically involves the introduction of the iodine and trifluoromethoxy groups onto a phenol ring. One common method is the iodination of 3-(trifluoromethoxy)phenol using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-3-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(trifluoromethoxy)phenol with an azide group in place of the iodine .
Aplicaciones Científicas De Investigación
4-Iodo-3-(trifluoromethoxy)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Iodo-3-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their function. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Iodo-4-(trifluoromethoxy)phenol
- 4-Fluoro-3-iodo-5-(trifluoromethoxy)phenol
- 4-(Trifluoromethyl)phenol
Uniqueness
4-Iodo-3-(trifluoromethoxy)phenol is unique due to the specific positioning of the iodine and trifluoromethoxy groups on the phenol ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H4F3IO2 |
|---|---|
Peso molecular |
304.00 g/mol |
Nombre IUPAC |
4-iodo-3-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H4F3IO2/c8-7(9,10)13-6-3-4(12)1-2-5(6)11/h1-3,12H |
Clave InChI |
WZJGFMAIABZMBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)OC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


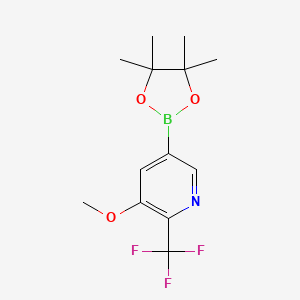
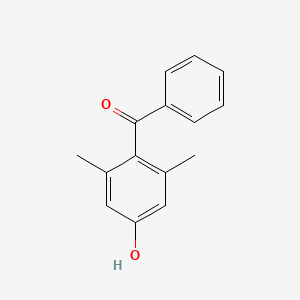
![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)
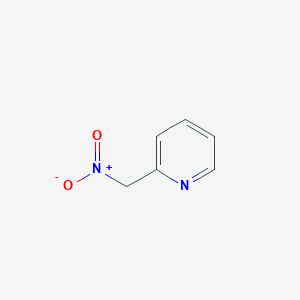


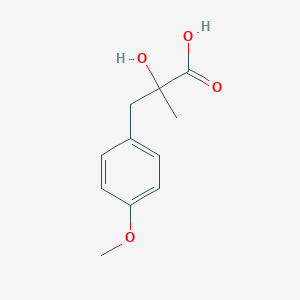

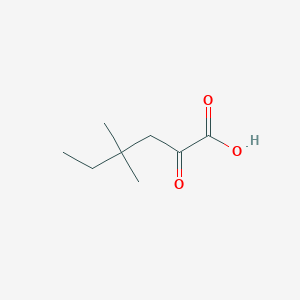


![1-[2-(Ethylthio)ethyl]piperazine](/img/structure/B13531026.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13531033.png)
![1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanaminehydrochloride](/img/structure/B13531038.png)
